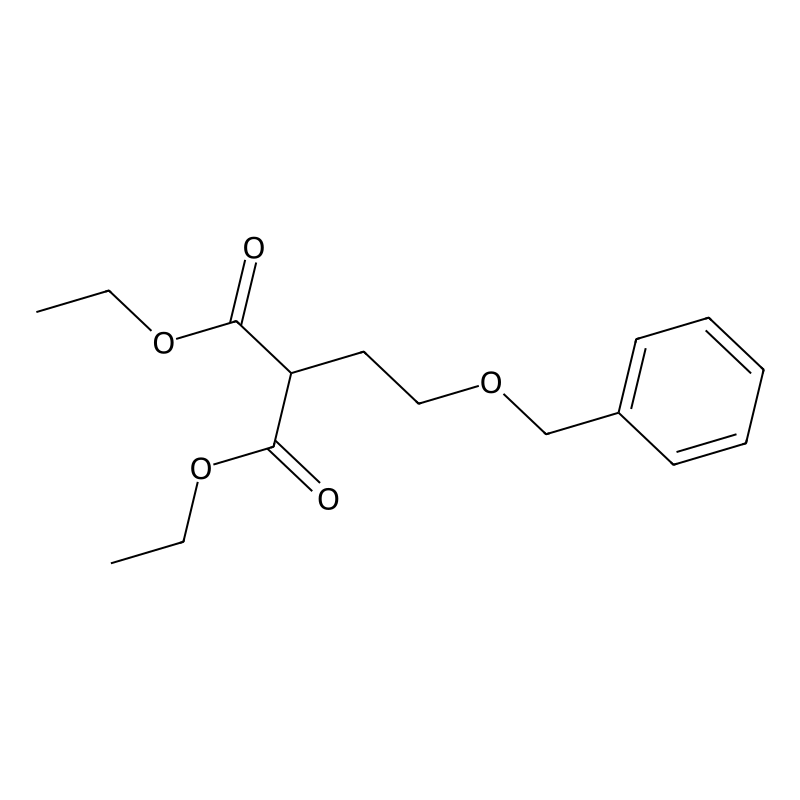

Diethyl 2-(2-(benzyloxy)ethyl)malonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Precursor for Carboxylic Acid Derivatives: DEM serves as a valuable precursor for the synthesis of diverse carboxylic acid derivatives. The malonate group undergoes various reactions like decarboxylation, alkylation, and acylation, leading to the formation of complex molecules with various functionalities. This versatility makes DEM a crucial building block in organic synthesis [].

- Asymmetric Synthesis: DEM can be employed in asymmetric synthesis, a technique used to generate molecules with a specific spatial arrangement of atoms. This is achieved by incorporating chiral auxiliaries into the reaction scheme, allowing the formation of enantiopure compounds with high selectivity [].

Medicinal Chemistry:

- Drug Discovery and Development: DEM has potential applications in drug discovery and development due to its ability to be transformed into various bioactive molecules. By modifying the functional groups, researchers can explore its potential for diverse therapeutic targets [].

- Synthesis of Biologically Active Compounds: DEM serves as a useful starting material for the synthesis of various biologically active compounds, including heterocycles, which are a class of organic molecules with ring structures containing atoms other than carbon. These heterocycles often exhibit diverse biological properties, making them valuable candidates for drug development [].

Materials Science:

- Polymer Synthesis: DEM can be utilized as a building block in the synthesis of specific polymers. Its functional groups allow for controlled polymerization reactions, leading to the formation of polymers with desired properties like biodegradability or specific functionalities [].

Other Research Applications:

Diethyl 2-(2-(benzyloxy)ethyl)malonate is an organic compound characterized by the molecular formula . This compound appears as a colorless to pale yellow liquid with a fruity odor, making it notable for its aesthetic properties in addition to its chemical applications. It is widely utilized in various scientific fields, including chemistry, biology, and medicine, due to its versatile reactivity and structural features.

- Oxidation: This compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents used include potassium permanganate and chromium trioxide.

- Reduction: It can undergo reduction to form alcohols or other reduced derivatives, typically using reagents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The benzyloxy group can be replaced through nucleophilic substitution reactions with various nucleophiles like amines or thiols under basic or acidic conditions.

The major products formed from these reactions include carboxylic acids from oxidation, alcohols from reduction, and various substituted malonates from substitution reactions.

The synthesis of diethyl 2-(2-(benzyloxy)ethyl)malonate typically involves the reaction of diethyl malonate with benzyl bromide in the presence of a base, such as sodium ethoxide. This reaction is generally conducted under reflux conditions to ensure complete conversion of the reactants into the desired product. In industrial settings, similar synthetic routes are employed but on a larger scale using automated reactors and continuous flow systems to enhance yield and consistency.

Diethyl 2-(2-(benzyloxy)ethyl)malonate has diverse applications across multiple domains:

- Chemistry: It serves as a building block in organic synthesis, especially for constructing complex molecules and pharmaceuticals.

- Biology: The compound is useful in studying enzyme mechanisms and metabolic pathways.

- Medicine: It acts as an intermediate in synthesizing various drugs and therapeutic agents.

- Industry: This compound finds applications in producing polymers, resins, and other industrial chemicals.

The interactions of diethyl 2-(2-(benzyloxy)ethyl)malonate with biological molecules are an area of interest for researchers. Its structure allows it to engage with specific enzymes or receptors, potentially leading to the formation of reactive intermediates that could influence metabolic pathways. Further studies could elucidate its precise mechanisms of action and potential therapeutic applications.

Several compounds share structural similarities with diethyl 2-(2-(benzyloxy)ethyl)malonate:

- Diethyl malonate: A simpler ester of malonic acid commonly used in organic synthesis.

- Dimethyl malonate: Another ester of malonic acid utilized in similar applications as diethyl malonate.

- Benzyl malonate: A related compound featuring a benzyl group attached to the malonate moiety.

Uniqueness

Diethyl 2-(2-(benzyloxy)ethyl)malonate is unique due to its benzyloxyethyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This unique structure enhances its utility as an intermediate in synthesizing more complex molecules while providing diverse reactivity options that are not available in simpler malonates.

The historical development of diethyl 2-(2-(benzyloxy)ethyl)malonate can be traced through the broader evolution of malonic ester chemistry, which began with the foundational work on malonic acid itself in the mid-nineteenth century. Malonic acid was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid, establishing the groundwork for subsequent malonate chemistry. The systematic exploration of malonic esters gained momentum when Hermann Kolbe and Hugo Müller independently developed synthetic approaches to malonic acid from propionic acid in 1864, leading to a priority dispute that was ultimately resolved through back-to-back publications in the Chemical Society journal.

The emergence of substituted malonic esters as synthetic intermediates became particularly prominent with the development of the malonic ester synthesis, a methodology that enables the alkylation of diethyl malonate at the carbon alpha to both carbonyl groups. This reaction framework provided the conceptual foundation for creating more complex malonate derivatives, including those incorporating protected functional groups such as benzyloxy substituents. The specific compound diethyl 2-(2-(benzyloxy)ethyl)malonate was first documented in chemical databases in 2007, when it was assigned its Chemical Abstracts Service registry number 41478-45-9.

The compound's development reflects the growing sophistication of synthetic organic chemistry in the late twentieth and early twenty-first centuries, particularly the increased emphasis on protecting group strategies and the construction of functionalized building blocks. Research documentation shows that by 2007, this compound had been recognized as a valuable synthetic intermediate, with its structure and properties being systematically catalogued in major chemical databases. The compound's significance has continued to grow, with recent modifications to its database entries as late as 2025, indicating ongoing research interest and application development.

Nomenclature and Systematic Identification

The systematic nomenclature of diethyl 2-(2-(benzyloxy)ethyl)malonate follows International Union of Pure and Applied Chemistry conventions for complex ester compounds. The compound is formally designated as diethyl 2-[2-(benzyloxy)ethyl]propanedioate, reflecting its structural composition of a propanedioic acid (malonic acid) backbone with two ethyl ester groups and a 2-(benzyloxy)ethyl substituent at the central carbon atom. This nomenclature system clearly delineates the compound's functional groups and substitution pattern, facilitating unambiguous chemical communication.

Table 1: Systematic Identification Parameters

The compound's database representation includes comprehensive structural data, with three-dimensional conformational models available through computational chemistry platforms. These structural representations demonstrate the compound's spatial arrangement, showing how the benzyloxy group extends from the malonate backbone and influences the molecule's overall geometry. The systematic identification framework ensures that researchers can unambiguously reference this compound across different chemical databases and literature sources.

Role in Modern Organic Synthesis

Diethyl 2-(2-(benzyloxy)ethyl)malonate occupies a strategic position in contemporary organic synthesis as a versatile building block that combines the well-established reactivity of malonic esters with the protective capabilities of benzyloxy functionality. The compound's synthetic utility stems from its dual nature as both an activated methylene compound and a protected alcohol derivative, enabling its participation in complex multi-step synthetic sequences. Research has demonstrated its effectiveness in constructing heterocyclic frameworks, particularly in the synthesis of nitrogen-containing ring systems that are prevalent in pharmaceutical applications.

The malonate framework in this compound provides multiple reactive sites for chemical transformation. The methylene group positioned between the two carbonyl functions exhibits enhanced acidity due to resonance stabilization, making it readily available for deprotonation and subsequent alkylation reactions. This characteristic enables the compound to serve as a nucleophilic component in various carbon-carbon bond-forming reactions. Simultaneously, the benzyloxy protecting group maintains the alcohol functionality in a masked form, allowing for selective manipulation of other reactive sites before eventual deprotection.

Recent synthetic applications have highlighted the compound's value in dipolar cycloaddition chemistry, where it serves as a precursor to more complex diazoimide intermediates. In these applications, the compound undergoes systematic modification to incorporate nitrogen-containing functional groups while maintaining the integrity of the benzyloxy-protected chain. The synthetic sequence typically involves conversion of the ethyl ester groups to more reactive acyl derivatives, followed by condensation with nitrogen nucleophiles to generate the desired heterocyclic products.

Table 2: Synthetic Applications and Transformations

The compound's integration into modern synthetic methodology reflects broader trends in organic chemistry toward the use of multifunctional building blocks that can undergo orthogonal transformations. The benzyloxy group serves as a traceless protecting group that can be removed under mild hydrogenolysis conditions without affecting other sensitive functionalities in the molecule. This characteristic makes the compound particularly valuable in the late-stage functionalization of complex synthetic intermediates, where selective deprotection is crucial for accessing target molecules.

Industrial applications of diethyl 2-(2-(benzyloxy)ethyl)malonate extend to the pharmaceutical and agrochemical sectors, where it serves as an intermediate in the synthesis of bioactive compounds. The compound's structural features enable the construction of molecules with specific pharmacophoric elements, particularly those requiring precise spacing between functional groups. Its role in these applications demonstrates the continued importance of classical organic chemistry methodologies in addressing contemporary synthetic challenges.

Diethyl 2-(2-(benzyloxy)ethyl)malonate represents a substituted malonate ester with the molecular formula C₁₆H₂₂O₅ and a molecular weight of 294.34 g/mol [1] [2] [3]. The compound is formally designated by the Chemical Abstracts Service number 41478-45-9 and bears the MDL number MFCD23135886 [1] [3]. The structural representation follows the SMILES notation CCOC(=O)C(CCOCC1=CC=CC=C1)C(=O)OCC, which delineates the complete connectivity pattern of all constituent atoms [1] [3].

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂O₅ |

| Molecular Weight | 294.34 g/mol |

| CAS Number | 41478-45-9 |

| MDL Number | MFCD23135886 |

| Exact Mass | 294.146724 |

| Average Mass | 294.347 |

The stereochemical characteristics of diethyl 2-(2-(benzyloxy)ethyl)malonate center upon the substituted malonate carbon, which serves as the focal point for conformational analysis [1] [4]. The compound exhibits a central malonate unit bearing two ethyl ester functionalities and a 2-(benzyloxy)ethyl substituent [2] [4]. The benzyloxy group introduces additional conformational complexity through its ether linkage and aromatic benzyl moiety [4].

The molecular structure encompasses five distinct oxygen atoms distributed across two ester functionalities and one benzyloxy ether linkage [1] [2]. The systematic nomenclature follows the International Union of Pure and Applied Chemistry conventions as diethyl 2-(2-(benzyloxy)ethyl)malonate, with alternative designations including diethyl 2-(2-phenylmethoxyethyl)propanedioate [2] [4].

X-ray Crystallography and Conformational Studies

Crystallographic investigations of malonate ester derivatives provide fundamental insights into their three-dimensional molecular arrangements and intermolecular interactions [5] [6]. Related malonate structures demonstrate characteristic features including specific dihedral angles between aromatic and aliphatic components, with observed values ranging from 42.3° to 75.2° depending on substituent patterns [5] [6]. These crystallographic parameters establish the foundation for understanding conformational preferences in substituted malonate systems [5].

The crystal structure analysis of analogous malonate derivatives reveals that these compounds typically crystallize in monoclinic or orthorhombic space groups [6] [7]. The malonate ester functionalities consistently adopt extended conformations that minimize steric interactions between the ethyl ester groups [5] [7]. Intermolecular hydrogen bonding patterns contribute significantly to crystal packing arrangements, with oxygen atoms of ester groups serving as acceptors for weak hydrogen bonds [5] [6].

Conformational studies of malonate esters indicate that these molecules exhibit relatively low energy barriers for rotational isomerism around the central carbon-carbon bonds [8] [9]. The presence of the benzyloxy substituent in diethyl 2-(2-(benzyloxy)ethyl)malonate introduces additional conformational degrees of freedom through the flexible ethylene chain connecting the malonate center to the benzyloxy group [8]. These conformational considerations directly influence the molecular geometry and subsequent physical properties of the compound [8] [9].

Comparative crystallographic data from related malonate structures suggest that the ester groups typically display characteristic carbon-oxygen bond lengths and carbonyl stretching frequencies [9] [10]. The vibrational coupling between carbonyl groups in malonate esters produces distinctive infrared spectroscopic signatures that facilitate structural confirmation [9] [10].

Computational Modeling of Electronic Structure

Computational investigations of malonate ester systems employ density functional theory methods to elucidate electronic structure properties and conformational preferences [11] [8]. Theoretical calculations utilizing basis sets such as 6-31G* and 6-311++G* provide accurate predictions of molecular geometries and energetic parameters for substituted malonate derivatives [8]. These computational approaches reveal that malonate esters typically exhibit energy differences of less than 2 kilojoules per mole between conformational isomers [8].

The electronic structure of diethyl 2-(2-(benzyloxy)ethyl)malonate encompasses multiple conformational minima on the potential energy surface, with interconversion barriers determined by rotational flexibility around single bonds [8]. Molecular orbital calculations demonstrate that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap reflects the chemical stability of the malonate framework [12]. The presence of electron-withdrawing ester groups influences the electronic distribution throughout the molecular structure [13] [12].

Frontier molecular orbital analysis indicates that the carbonyl functionalities serve as electron-accepting centers, while the aromatic benzyl group provides electron density through resonance effects [13] [12]. The calculated electrostatic potential maps reveal regions of positive and negative charge distribution that govern intermolecular interactions and reactivity patterns [12]. Natural bond orbital analysis provides quantitative assessments of charge accumulation and electron delocalization within the molecular framework [12].

Computational modeling of vibrational frequencies predicts characteristic infrared absorption patterns for the compound, with carbonyl stretching modes appearing in the range of 1740-1757 wavenumbers [9] [10]. The theoretical calculations accurately reproduce experimental spectroscopic data when appropriate scaling factors are applied to computed frequencies [8] [9].

Conventional Alkylation Strategies

Base-Catalyzed Reactions with Diethyl Malonate

The synthesis of diethyl 2-(2-(benzyloxy)ethyl)malonate fundamentally relies on the alkylation of diethyl malonate through base-catalyzed enolate formation followed by nucleophilic substitution. The conventional approach involves the deprotonation of diethyl malonate at the α-carbon position to generate a stabilized enolate anion, which subsequently undergoes alkylation with 2-(benzyloxy)ethyl halides [2].

The most widely employed method utilizes sodium ethoxide as the base in ethanol solvent under reflux conditions. This approach generates the malonate enolate through deprotonation of the acidic methylene protons (pKa ≈ 13) flanked by two electron-withdrawing carbonyl groups [3] [4]. The reaction typically proceeds through a nucleophilic substitution mechanism where the enolate attacks the electrophilic carbon of the benzyloxy-substituted alkyl halide, forming a new carbon-carbon bond [5] [6].

Alternative base systems include sodium hydride in dimethylformamide or tetrahydrofuran, which provides superior control over reaction conditions and typically yields higher selectivity for monoalkylation products [7]. Lithium diisopropylamide has been employed for reactions requiring kinetic enolate formation at low temperatures, offering excellent regioselectivity but moderate overall yields [4].

The reaction mechanism involves initial deprotonation to form the enolate, followed by nucleophilic attack on the alkyl halide in an SN2 fashion. The stereochemistry of the alkylating agent is crucial, with primary halides providing optimal reactivity while secondary halides show diminished efficiency due to competing elimination reactions [3] [8].

Solvent Systems and Temperature Dependencies

Solvent selection significantly influences both the reaction rate and selectivity in malonate alkylation reactions. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance enolate stability through solvation of the counterion, leading to increased nucleophilicity [9] [10]. Conversely, less polar solvents like tetrahydrofuran provide better control over side reactions while maintaining adequate reaction rates [11].

Temperature effects on malonate alkylation demonstrate a complex relationship between reaction rate, selectivity, and side product formation. Lower temperatures (-15°C to 0°C) generally favor higher enantioselectivities in asymmetric variants but require extended reaction times [12]. Elevated temperatures (50°C to 80°C) accelerate the reaction but may lead to increased dialkylation and base-mediated side reactions [10].

The dielectric constant of the solvent plays a critical role in enolate stabilization and alkylation kinetics. High dielectric constant solvents (ε > 30) such as acetonitrile and dimethylformamide promote ionic dissociation, enhancing enolate reactivity but potentially reducing selectivity [13]. Medium polarity solvents like tetrahydrofuran (ε = 7.5) provide an optimal balance between reactivity and selectivity [11].

Catalytic Approaches in Enolate Formation

Modern synthetic approaches have incorporated various catalytic systems to improve the efficiency and selectivity of malonate alkylation reactions. Copper(I)-catalyzed systems have emerged as particularly effective for promoting enolate formation and subsequent alkylation with enhanced stereochemical control [14]. These systems typically operate through the formation of copper enolate complexes that exhibit increased nucleophilicity and reduced basicity compared to their alkali metal counterparts.

Phase-transfer catalysis represents a significant advancement in malonate alkylation methodology, enabling reactions to proceed under mild, biphasic conditions with excellent selectivity [15] [16]. Quaternary ammonium salts such as tetrabutylammonium bromide facilitate the transfer of hydroxide ions into the organic phase, where they deprotonate the malonate substrate to generate lipophilic ion pairs [17]. This approach offers several advantages including reduced base requirements, improved functional group tolerance, and enhanced scalability [18].

Organocatalytic approaches utilizing chiral secondary amines have demonstrated exceptional enantioselectivity in asymmetric malonate alkylations [19] [20]. These catalysts operate through enamine activation mechanisms, where the catalyst forms a covalent intermediate with the malonate substrate, activating it toward electrophilic attack while simultaneously controlling the stereochemical outcome [21].

Enzymatic catalysis has gained attention for its ability to provide highly selective transformations under mild conditions [22]. Lipases and esterases can catalyze both the formation and resolution of malonate derivatives with exceptional enantioselectivity, although substrate scope remains somewhat limited [23].

Stereoselective Synthesis and Chiral Derivative Production

The synthesis of enantiomerically enriched diethyl 2-(2-(benzyloxy)ethyl)malonate requires specialized approaches that control the absolute stereochemistry at the newly formed quaternary carbon center. Chiral auxiliary methods have proven particularly effective, with Evans oxazolidinones providing diastereoselectivities exceeding 20:1 and enantiomeric excesses of 85-95% [24] [21].

Phase-transfer catalytic systems employing chiral quaternary ammonium salts have achieved remarkable success in asymmetric malonate alkylations [15] [12] [16]. The use of cinchona alkaloid-derived catalysts enables the synthesis of α,α-dialkylmalonates with enantiomeric excesses up to 98% under optimized conditions. These transformations typically require careful optimization of temperature, solvent, and base concentration to achieve optimal selectivity [12].

Organocatalytic asymmetric synthesis has emerged as a powerful tool for accessing chiral malonate derivatives [19] [20] [25]. Chiral primary amines and squaramide-based bifunctional catalysts have demonstrated exceptional performance in asymmetric Michael additions and related transformations involving malonate nucleophiles [26]. These methods offer the advantage of metal-free conditions and often provide complementary selectivity to traditional approaches.

The incorporation of chiral auxiliaries such as menthol esters and camphor-derived systems provides alternative strategies for stereocontrol, although these approaches require additional synthetic steps for auxiliary installation and removal [7]. Tartrate-derived auxiliaries have shown particular promise for malonate chemistry due to their rigid bicyclic structure and predictable stereochemical outcomes [27].

Green Chemistry Innovations in Large-Scale Production

The development of environmentally sustainable synthetic methods for diethyl 2-(2-(benzyloxy)ethyl)malonate has become increasingly important for large-scale production. Mechanochemical approaches utilizing ball-mill reactors have demonstrated the ability to conduct malonate alkylations without organic solvents, achieving comparable yields to solution-phase reactions while dramatically reducing environmental impact [11].

Water-mediated reactions represent a significant advancement in green malonate synthesis [9]. Selective monohydrolysis procedures enable the large-scale preparation of malonate derivatives using aqueous potassium hydroxide with minimal organic co-solvents. These methods achieve near-quantitative conversion while producing minimal hazardous waste [9].

Enzymatic approaches offer exceptional environmental benefits through their use of biodegradable catalysts and mild reaction conditions [22] [23]. The development of immobilized enzyme systems has enabled continuous-flow processing with catalyst recycling, significantly reducing production costs and environmental impact. Candida antarctica lipase B has proven particularly effective for malonate polyester synthesis under solvent-free conditions [23].

Flow chemistry techniques have revolutionized the scale-up of malonate synthesis by enabling precise control over reaction parameters and enhanced heat and mass transfer [28]. Continuous-flow reactors allow for the safe handling of reactive intermediates while providing consistent product quality and reduced waste generation. The integration of in-line purification systems further enhances the efficiency and sustainability of these processes [28].

Supercritical carbon dioxide has emerged as an environmentally benign solvent for malonate transformations, offering excellent solvating properties while remaining easily removable and recyclable [29]. This approach is particularly valuable for reactions requiring elevated temperatures or pressures where traditional organic solvents may pose safety or environmental concerns.

The development of bio-based solvents derived from renewable feedstocks has provided additional options for sustainable malonate synthesis [30]. Solvents such as 2-methyltetrahydrofuran and ethyl lactate offer comparable performance to traditional organic solvents while significantly reducing the environmental footprint of large-scale production processes [30].

Ionic liquid systems have demonstrated utility as recyclable reaction media for malonate chemistry, offering tuneable solvent properties and excellent thermal stability [29]. These systems enable catalyst recycling and product separation through temperature-controlled phase behavior, although economic considerations currently limit their industrial application.